molecular formula C12H8FNO3 B7857303 1-(3-Fluorophenoxy)-2-nitro-benzene

1-(3-Fluorophenoxy)-2-nitro-benzene

Cat. No.: B7857303
M. Wt: 233.19 g/mol
InChI Key: NBOTZIVWUPAGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenoxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO₂) and a fluorophenoxy group (-O-C₆H₄-F). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenoxy)-2-nitrobenzene can be synthesized through the nitration of 1-(3-fluorophenoxy)benzene. The nitration reaction typically involves treating the starting material with a nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Fluorophenoxy)-2-nitrobenzene may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidized forms.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(3-fluorophenoxy)-2-aminobenzene.

  • Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed:

  • Oxidation: Nitroso derivatives, dinitro compounds.

  • Reduction: Amines, azo compounds.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-(3-Fluorophenoxy)-2-nitrobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenoxy)-2-nitrobenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

1-(3-Fluorophenoxy)-2-nitrobenzene is compared with other similar compounds to highlight its uniqueness:

  • 3-Fluorophenol: Similar in structure but lacks the nitro group, resulting in different chemical reactivity.

  • 2-Nitrophenol: Contains a nitro group but lacks the fluorophenoxy group, leading to distinct physical and chemical properties.

  • 4-Fluoronitrobenzene: The fluorine and nitro groups are positioned differently, affecting the compound's reactivity and applications.

Properties

IUPAC Name

1-(3-fluorophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOTZIVWUPAGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Fluorophenoxy)-1-nitrobenzene (0.85 g, 73%) was prepared from 3-fluorophenol (0.62 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(3-fluorophenoxy)aniline (0.50 g, 68%) following general procedure B. N-[2-(3-Fluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (110 mg, 68%) was prepared from 2-(3-fluorophenoxy)aniline (102 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.